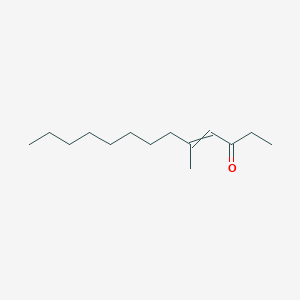![molecular formula C26H12Cl2F6N2O6S2 B14406330 Disulfide, bis[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl] CAS No. 88465-00-3](/img/structure/B14406330.png)
Disulfide, bis[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disulfide, bis[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl] is a complex organic compound characterized by the presence of disulfide bonds and multiple functional groups, including chloro, trifluoromethyl, phenoxy, and nitro groups. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of disulfide, bis[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl] typically involves the coupling of thiol precursors. One common method is the reaction of a thiol with 1-chlorobenzotriazole (BtCl) to form the benzotriazolated thiol (RSBt), which then reacts with another thiol to form the disulfide bond . This method avoids the use of toxic and harsh oxidizing agents, making it a more environmentally friendly approach.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar thiol coupling reactions. The use of organophosphorus sulfenyl bromide as an activating agent has been reported to yield unsymmetrical disulfides under mild conditions with high efficiency . This method can be adapted for industrial-scale production to ensure high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Disulfide, bis[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl] undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfenyl halides or thiosulfinates.
Reduction: The disulfide bond can be reduced to free thiol groups.
Substitution: The aromatic rings can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include halogens and peroxides.
Reduction: Reducing agents such as dithiothreitol (DTT) or glutathione can be used.
Substitution: Reagents like N-bromosuccinimide (NBS) for bromination or other halogenating agents.
Major Products Formed
Oxidation: Formation of sulfenyl halides or thiosulfinates.
Reduction: Formation of free thiol groups.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Disulfide, bis[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl] has several applications in scientific research:
Mecanismo De Acción
The compound exerts its effects primarily through its disulfide bonds, which can undergo redox reactions. These reactions are crucial in various biological processes, including protein folding and signaling . The molecular targets include thiol-containing proteins and enzymes, where the disulfide bonds can modulate their activity through redox changes .
Comparación Con Compuestos Similares
Similar Compounds
Fomesafen: Another compound with a similar phenoxy structure, used as an herbicide.
3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol: An intermediate in the synthesis of bioactive molecules.
Uniqueness
This detailed article provides a comprehensive overview of disulfide, bis[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl], covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
88465-00-3 |
|---|---|
Fórmula molecular |
C26H12Cl2F6N2O6S2 |
Peso molecular |
697.4 g/mol |
Nombre IUPAC |
2-chloro-1-[3-[[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]disulfanyl]-4-nitrophenoxy]-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C26H12Cl2F6N2O6S2/c27-17-9-13(25(29,30)31)1-7-21(17)41-15-3-5-19(35(37)38)23(11-15)43-44-24-12-16(4-6-20(24)36(39)40)42-22-8-2-14(10-18(22)28)26(32,33)34/h1-12H |
Clave InChI |
YDBYHLVQYNTYCZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=CC(=C(C=C2)[N+](=O)[O-])SSC3=C(C=CC(=C3)OC4=C(C=C(C=C4)C(F)(F)F)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



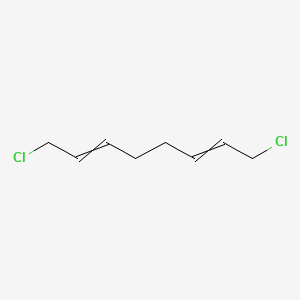
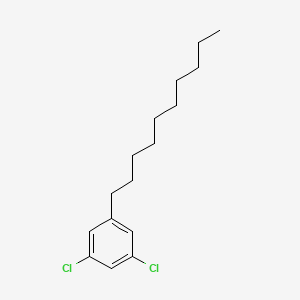
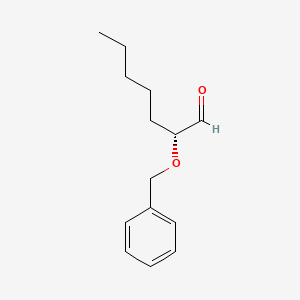
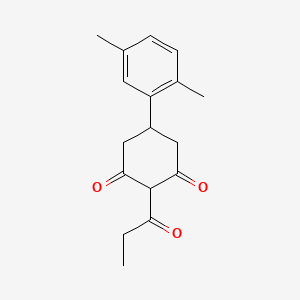

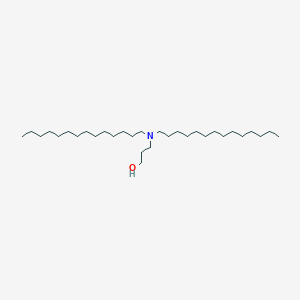

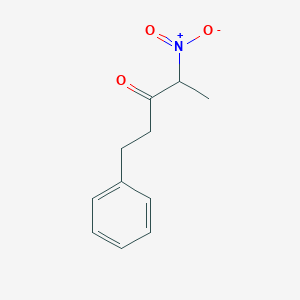
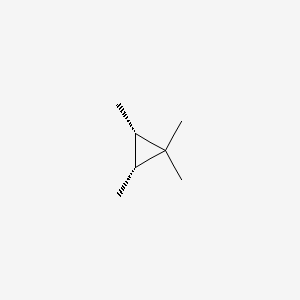

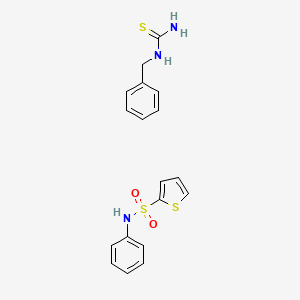
![3-acetyl-1-(acetyloxy)-4-[(2E)-but-2-en-1-yl]naphthalen-2-yl acetate](/img/structure/B14406335.png)
